

An In-Depth Technical Guide to 4-Amino-3,5-dibromophenol

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Compound of Interest

Compound Name: 4-Amino-3,5-dibromophenol

Cat. No.: B2467643

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Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of **4-Amino-3,5-dibromophenol** (CAS No: 188721-64-4). As a halogenated aromatic amine, this compound presents a unique scaffold for medicinal chemistry and materials science, combining the functionalities of a phenol, an aniline, and strategically positioned bromine atoms. This document synthesizes the available technical data, including physicochemical properties, spectroscopic information, and chemical reactivity. It also presents a detailed, field-proven protocol for its synthesis, adapted from established methodologies for similar halogenated aromatics. The guide is intended to serve as a foundational resource for researchers seeking to explore the utility of this versatile chemical intermediate in drug discovery and other advanced applications.

Introduction: The Strategic Value of Halogenated Aminophenols

The aminophenol backbone is a privileged structure in medicinal chemistry, famously serving as the core of analgesic compounds like paracetamol. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold dramatically alters its physicochemical and pharmacological properties. Bromine substitution can enhance metabolic stability, improve membrane permeability, and provide a handle for further synthetic diversification through cross-

coupling reactions. **4-Amino-3,5-dibromophenol**, with its vicinal bromine atoms flanking the amino group, offers a unique electronic and steric environment, making it a compelling building block for novel therapeutic agents and functional materials. This guide aims to provide a detailed exploration of its core characteristics to empower researchers in their synthetic and developmental endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is paramount for its effective use in research and development. While experimental data for **4-Amino-3,5-dibromophenol** is not extensively published, a combination of data from suppliers and predicted values provides a solid foundation.

Core Physicochemical Properties

The key physical and chemical properties of **4-Amino-3,5-dibromophenol** are summarized in the table below. These values are critical for reaction planning, purification, and formulation.

Property	Value	Source
CAS Number	188721-64-4	[1] [2] [3]
Molecular Formula	C ₆ H ₅ Br ₂ NO	[1] [2] [3] [4]
Molecular Weight	266.92 g/mol	[1] [2] [3] [4]
Appearance	White to off-white solid (typical for related compounds)	Inferred from [5]
Melting Point	157 °C	[1]
Boiling Point	333.6 ± 42.0 °C (Predicted)	[1]
Density	2.178 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	8.32 ± 0.23 (Predicted)	[1]
LogP	3.08 (Predicted)	[1]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a dedicated public spectral database for **4-Amino-3,5-dibromophenol** is not readily available, the expected spectral characteristics can be inferred from the analysis of its functional groups and comparison with its isomer, 4-Amino-2,6-dibromophenol, and the parent 4-aminophenol.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet would be observed for the two equivalent aromatic protons. The chemical shifts for the amine ($-\text{NH}_2$) and hydroxyl ($-\text{OH}$) protons would appear as broad singlets, with their positions being dependent on the solvent and concentration.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atoms bearing the bromine, amino, and hydroxyl groups would have characteristic chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by distinct absorption bands. Key expected vibrations include:
 - A broad O-H stretching band for the phenolic hydroxyl group, typically in the range of $3200\text{-}3600\text{ cm}^{-1}$.
 - N-H stretching bands for the primary amine, usually appearing as two sharp peaks in the $3300\text{-}3500\text{ cm}^{-1}$ region.
 - C-N and C-O stretching vibrations in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$).
 - C=C stretching bands for the aromatic ring around $1500\text{-}1600\text{ cm}^{-1}$.
 - A C-Br stretching band, which is typically found at lower frequencies.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms ($[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ in an approximate 1:2:1 ratio), which is a definitive indicator of its dibrominated nature. The molecular ion peak would be observed at $\text{m/z} \approx 267$ (for ^{79}Br and ^{81}Br isotopes).

Chemical Reactivity and Synthetic Utility

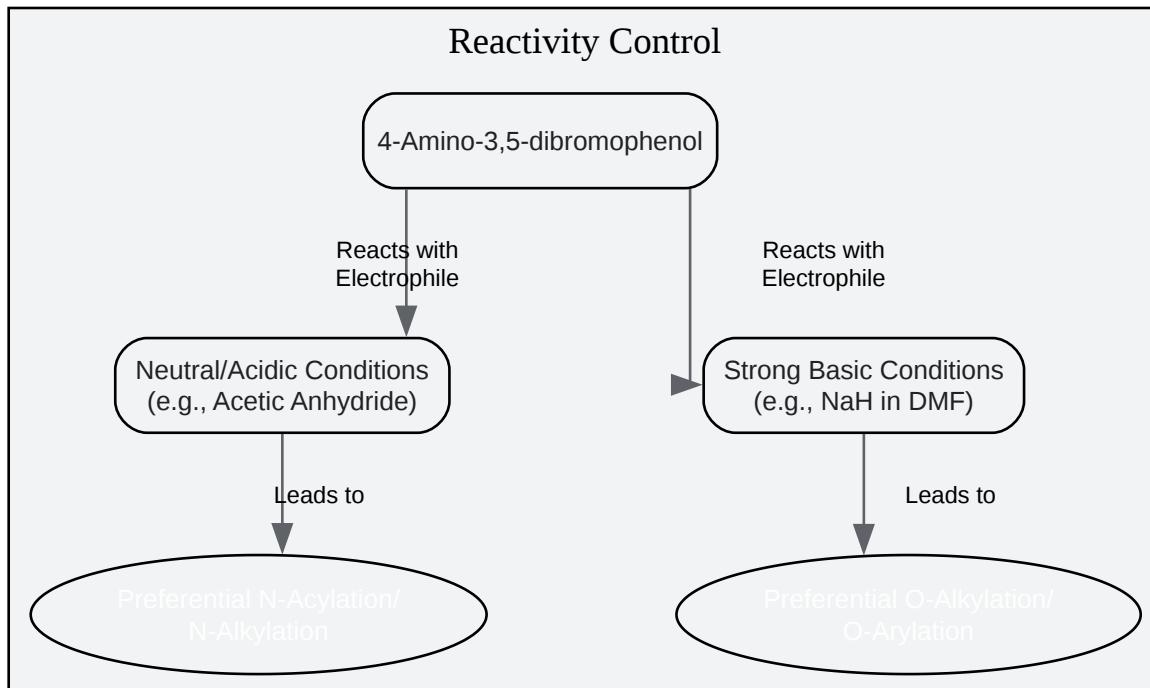
The reactivity of **4-Amino-3,5-dibromophenol** is dictated by the interplay of its three functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the electron-withdrawing bromine atoms on the aromatic ring.

Dual Nucleophilicity and pH-Dependent Reactivity

The amino and hydroxyl groups both possess nucleophilic character. Their relative reactivity is highly dependent on the reaction conditions, particularly the pH.[6]

- In neutral or slightly acidic conditions, the amino group is generally the more potent nucleophile and will preferentially react with electrophiles such as acyl chlorides or alkyl halides.
- Under strong basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral amino group, directing reactions to the oxygen atom.[6]

This pH-switchable reactivity allows for selective functionalization of either the amino or hydroxyl group by careful choice of reagents and conditions.



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Caption: Logical workflow for selective functionalization of **4-Amino-3,5-dibromophenol**.

Electrophilic Aromatic Substitution

The amino and hydroxyl groups are both strongly activating, ortho-, para-directing groups. However, in **4-Amino-3,5-dibromophenol**, the positions ortho and para to the activating groups are already substituted with bromine atoms. The bromine atoms themselves are deactivating via induction but ortho-, para-directing. The strong activation by the amino and hydroxyl groups suggests that further electrophilic substitution is possible, though the steric hindrance from the existing bromine atoms and the deactivating inductive effect will make it less facile than in unsubstituted 4-aminophenol.

Synthesis Protocol: Electrophilic Bromination

A reliable synthesis of **4-Amino-3,5-dibromophenol** can be achieved through the direct electrophilic bromination of 4-aminophenol. The amino group is a powerful activating group, directing the incoming electrophiles (bromine) to the ortho positions. A protocol adapted from the synthesis of the analogous 4-Amino-3,5-dibromo-toluene provides a robust and scalable method.^{[7][8]}

Causality Behind Experimental Choices

- Solvent: Glacial acetic acid is used as the solvent. It is polar enough to dissolve the starting material and is resistant to oxidation by bromine.
- Reagent: Molecular bromine (Br_2) is the brominating agent. Its reaction with the activated aromatic ring is rapid.
- Temperature Control: The reaction is exothermic. Cooling in an ice bath during the addition of bromine is crucial to prevent over-bromination and the formation of side products.
- Work-up: Pouring the reaction mixture into ice-cold water precipitates the product, as it is significantly less soluble in water than in acetic acid. This also serves to quench any remaining bromine.

Step-by-Step Experimental Workflow

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Caption: Experimental workflow for the synthesis of **4-Amino-3,5-dibromophenol**.

Protocol:

- **Setup:** In a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminophenol (1 equivalent) in glacial acetic acid.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
- **Bromine Addition:** Prepare a solution of bromine (2.2 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the cooled 4-aminophenol solution over approximately 1.5 hours. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- **Precipitation:** Pour the contents of the flask into a beaker containing a large volume of ice-cold water with vigorous stirring. A precipitate will form.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Washing:** Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted bromine.
- **Drying:** Dry the product under vacuum to a constant weight.

This protocol provides a direct and efficient route to the target compound, with purification typically achieved through recrystallization from a suitable solvent system like ethanol/water if necessary.

Applications in Research and Drug Development

While specific, commercialized applications of **4-Amino-3,5-dibromophenol** are not widely documented, its structure is highly suggestive of its utility as an intermediate in several areas of research.

- Medicinal Chemistry: As a derivative of 4-aminophenol, it is a logical precursor for the synthesis of novel analgesic, anti-inflammatory, and antipyretic agents.[9][10] The bromine atoms can serve as handles for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse libraries of compounds for biological screening.[10][11]
- Antimicrobial and Anticancer Agents: The broader class of aminophenol derivatives has been investigated for antimicrobial and cytotoxic activities.[9][10] The lipophilicity and electronic properties conferred by the bromine atoms could be exploited to develop new leads in these therapeutic areas.
- Materials Science: The compound can be used as a monomer for the synthesis of specialty polymers, such as polyamides or polyimides, where the bromine atoms could impart flame-retardant properties. It also serves as a precursor in the manufacturing of azo dyes.[12]

Safety, Handling, and Toxicity Profile

Specific toxicological data for **4-Amino-3,5-dibromophenol** is limited. Therefore, a cautious approach to handling is essential, with safety protocols based on data from structurally related brominated phenols and aminophenols.[7][13]

- General Hazards: Brominated phenols, as a class, can be toxic and are often skin and eye irritants.[13] Some have been shown to have effects on the liver and kidneys.[14] Aminophenols can also be harmful if swallowed or inhaled.
- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere, as aminophenols can be sensitive to air and light.[\[1\]](#)
- Toxicity Context: The toxicity of brominated phenols generally increases with the number of bromine atoms.[\[7\]](#) While no specific data is available for **4-Amino-3,5-dibromophenol**, it should be handled as a potentially hazardous substance.

Conclusion

4-Amino-3,5-dibromophenol is a valuable, albeit under-characterized, chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its unique combination of functional groups offers a versatile platform for chemical diversification. This guide provides a solid foundation of its known properties and a reliable synthetic protocol to facilitate its use in the laboratory. As research continues, the full scope of this compound's utility will undoubtedly be revealed, potentially leading to the development of novel therapeutics and advanced materials.

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